molecular formula C14H18FNO2 B3445850 1-[(2-fluorophenoxy)acetyl]azepane

1-[(2-fluorophenoxy)acetyl]azepane

Cat. No. B3445850
M. Wt: 251.30 g/mol
InChI Key: BCHPRGZRSHKPRU-UHFFFAOYSA-N
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Description

“1-[(2-fluorophenoxy)acetyl]azepane” is a chemical compound with the molecular formula C14H18FNO2. Its average mass is 251.297 Da and its monoisotopic mass is 251.132156 Da .


Synthesis Analysis

The synthesis of azepanes, such as “1-[(2-fluorophenoxy)acetyl]azepane”, has been a topic of research. One strategy involves the dearomative ring expansion of nitroarenes, mediated by blue light at room temperature. This process transforms the six-membered benzenoid framework into a seven-membered ring system. A subsequent hydrogenolysis provides the azepanes in just two steps . Another approach considers the recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions to prepare various compounds with azepine scaffolds .

Future Directions

The synthesis of azepanes, including “1-[(2-fluorophenoxy)acetyl]azepane”, is an active area of research. The development of new strategies for the selective preparation of azepane derivatives with unique substitution patterns is of great interest . The exploration of the biological activities of these compounds could lead to the discovery of new drugs .

properties

IUPAC Name

1-(azepan-1-yl)-2-(2-fluorophenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c15-12-7-3-4-8-13(12)18-11-14(17)16-9-5-1-2-6-10-16/h3-4,7-8H,1-2,5-6,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHPRGZRSHKPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azepan-1-yl)-2-(2-fluorophenoxy)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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